

Givosiran Leads the Way in ALAS1 Inhibition for Acute Hepatic Porphyria

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Compound of Interest

Compound Name: *Givosiran*
Cat. No.: *B15604130*

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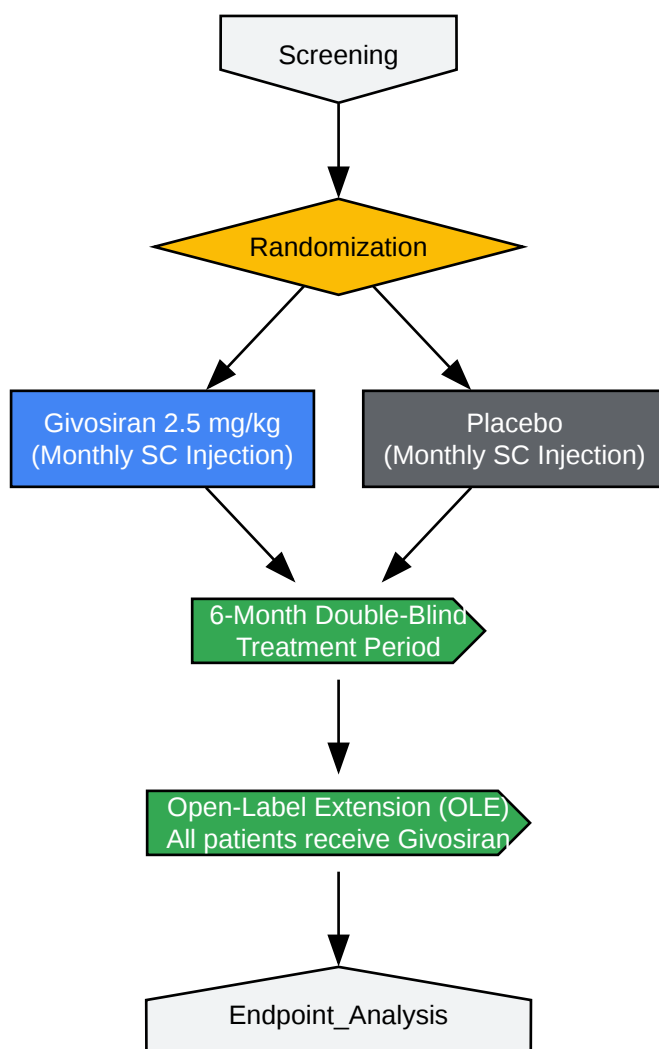
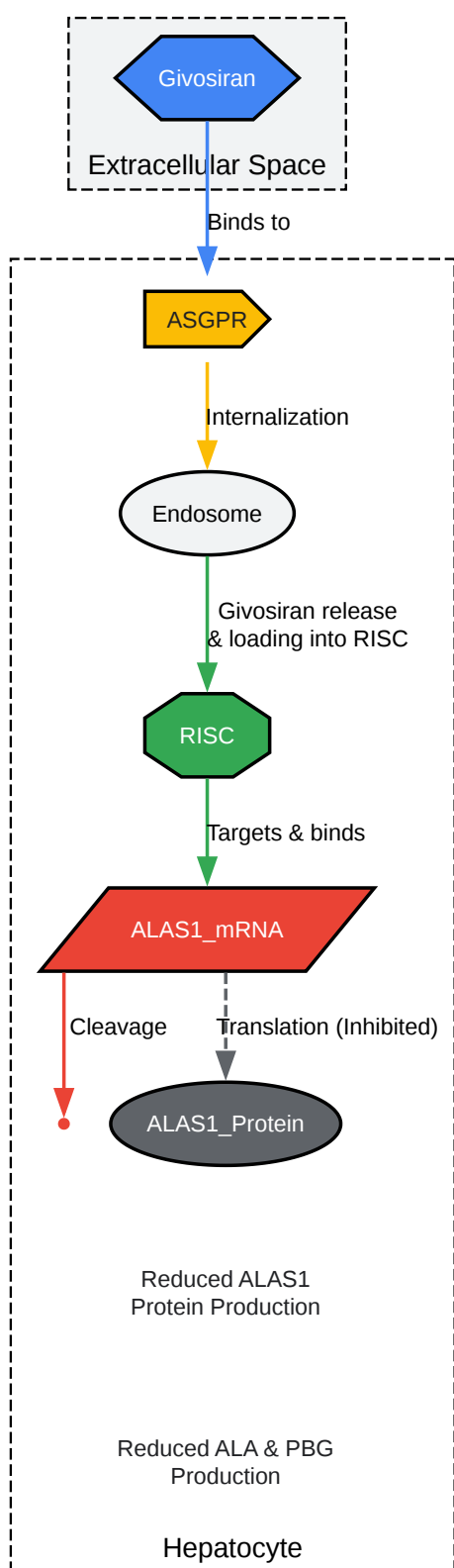
A head-to-head comparison of **Givosiran** with other direct ALAS1 inhibitors for the treatment of Acute Hepatic Porphyria (AHP) is currently limited by the lack of other approved or late-stage clinical-stage drugs in the same class with publicly available data. **Givosiran**, an RNA interference (RNAi) therapeutic, stands as the primary approved treatment that specifically targets aminolevulinate synthase 1 (ALAS1), the rate-limiting enzyme in the heme biosynthesis pathway. This guide provides a comprehensive overview of **Givosiran**'s performance, supported by clinical trial data, and discusses the broader landscape of ALAS1 inhibition.

Givosiran: A Targeted RNAi Therapeutic

Givosiran is designed to lower the levels of hepatic ALAS1 messenger RNA (mRNA), leading to a reduction in the production of neurotoxic heme intermediates, aminolevulinic acid (ALA) and porphobilinogen (PBG), which are responsible for the acute attacks and chronic symptoms of AHP.^{[1][2][3][4]} The therapy utilizes N-acetylgalactosamine (GalNAc) conjugation to enable targeted delivery to hepatocytes.^{[1][2][4]}

Mechanism of Action

Givosiran's mechanism of action involves the RNA interference pathway. Once in the hepatocyte, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves ALAS1 mRNA, preventing its translation into the ALAS1 enzyme.^{[1][2]}



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